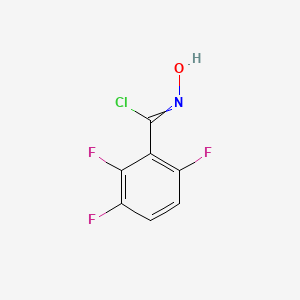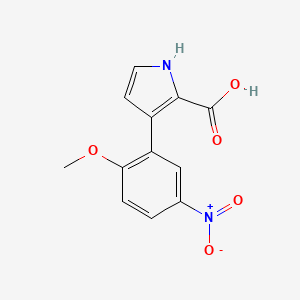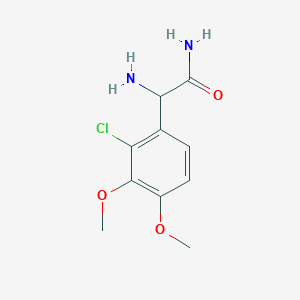![molecular formula C15H22N2O3 B13704651 Methyl 8-[(4-Aminophenyl)amino]-8-oxooctanoate](/img/structure/B13704651.png)
Methyl 8-[(4-Aminophenyl)amino]-8-oxooctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 8-[(4-Aminophenyl)amino]-8-oxooctanoate is an organic compound with the molecular formula C15H22N2O3 This compound is characterized by the presence of an aminophenyl group attached to an oxooctanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 8-[(4-Aminophenyl)amino]-8-oxooctanoate typically involves the reaction of 4-aminophenylamine with methyl 8-oxooctanoate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as crystallization or chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 8-[(4-Aminophenyl)amino]-8-oxooctanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Methyl 8-[(4-Aminophenyl)amino]-8-oxooctanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Methyl 8-[(4-Aminophenyl)amino]-8-oxooctanoate exerts its effects involves interactions with specific molecular targets. The aminophenyl group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The oxooctanoate ester moiety may also play a role in the compound’s overall bioactivity by influencing its solubility and membrane permeability.
Comparison with Similar Compounds
- Methyl 8-(3-aminophenylamino)-8-oxooctanoate
- 4-((4-Methoxyphenyl)amino)methyl-N,N-dimethylaniline
- 2-Methoxy-5-(phenylamino)methylphenol
Comparison: Methyl 8-[(4-Aminophenyl)amino]-8-oxooctanoate is unique due to the specific positioning of the aminophenyl group and the oxooctanoate ester. This structural arrangement imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the oxooctanoate ester may enhance its lipophilicity, influencing its interaction with biological membranes and its overall pharmacokinetic profile.
Properties
Molecular Formula |
C15H22N2O3 |
|---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
methyl 8-(4-aminoanilino)-8-oxooctanoate |
InChI |
InChI=1S/C15H22N2O3/c1-20-15(19)7-5-3-2-4-6-14(18)17-13-10-8-12(16)9-11-13/h8-11H,2-7,16H2,1H3,(H,17,18) |
InChI Key |
HWTANTBVXXYORE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCC(=O)NC1=CC=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


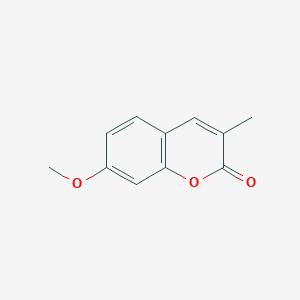

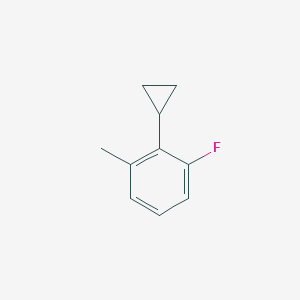
![Bis[(3-chlorophenyl)thio]methane](/img/structure/B13704578.png)
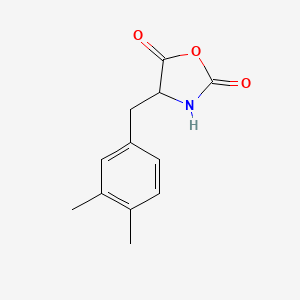
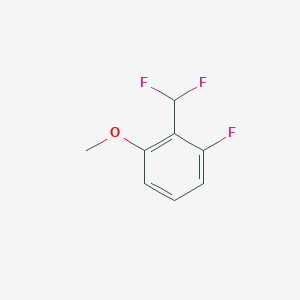
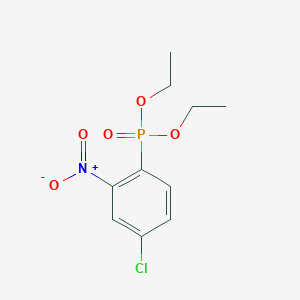


![Ethyl 6-Bromo-3-[(4-methoxybenzyl)oxy]-5-methylpyrazine-2-carboxylate](/img/structure/B13704620.png)
